6-Cyano-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]pyridine-3-carboxamide
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Overview
Description
6-Cyano-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a cyano group, a methoxyphenyl group, and a pyrrolidinyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Intermediate: The synthesis begins with the preparation of the pyrrolidinyl intermediate by reacting 2-methoxyphenylamine with a suitable pyrrolidine precursor under controlled conditions.
Coupling with Pyridine Carboxylic Acid: The pyrrolidinyl intermediate is then coupled with pyridine-3-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Cyano-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Cyanogen bromide (BrCN) for cyanation, amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Cyano-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
6-Cyano-N-[1-(2-hydroxyphenyl)pyrrolidin-3-yl]pyridine-3-carboxamide: Similar structure with a hydroxy group instead of a methoxy group.
6-Cyano-N-[1-(2-chlorophenyl)pyrrolidin-3-yl]pyridine-3-carboxamide: Similar structure with a chloro group instead of a methoxy group.
6-Cyano-N-[1-(2-fluorophenyl)pyrrolidin-3-yl]pyridine-3-carboxamide: Similar structure with a fluoro group instead of a methoxy group.
Uniqueness
The uniqueness of 6-Cyano-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]pyridine-3-carboxamide lies in its specific substitution pattern, which may confer distinct physicochemical properties and biological activities compared to its analogs. The presence of the methoxy group can influence the compound’s solubility, stability, and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-cyano-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-24-17-5-3-2-4-16(17)22-9-8-15(12-22)21-18(23)13-6-7-14(10-19)20-11-13/h2-7,11,15H,8-9,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXRJCMZWJSJHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(C2)NC(=O)C3=CN=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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